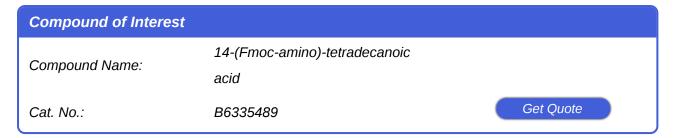




An In-depth Technical Guide to 14-(Fmocamino)-tetradecanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical properties, applications, and relevant experimental protocols for **14-(Fmoc-amino)-tetradecanoic acid**. This bifunctional molecule is of significant interest in the fields of peptide synthesis, drug delivery, and proteomics, particularly for its role as a versatile linker.

Core Chemical Properties

14-(Fmoc-amino)-tetradecanoic acid is an aliphatic chain featuring a terminal carboxylic acid and an Fmoc-protected amine.[1][2] This structure allows for sequential, controlled reactions at either end of the molecule. The fluorenylmethoxycarbonyl (Fmoc) group is a base-labile protecting group essential for solid-phase peptide synthesis (SPPS).[3][4] The long 14-carbon chain imparts a hydrophobic character to the molecule.[3][5]

Table 1: Physicochemical Properties of **14-(Fmoc-amino)-tetradecanoic Acid** and Related Compounds



Property	14-(Fmoc-amino)- tetradecanoic acid	(R,S)-Fmoc-2- amino- tetradecanoic acid	(R)-Fmoc-2-amino- tetradecanoic acid
CAS Number	1931109-55-5[1][2]	919122-99-9[3]	478706-39-7[5]
Molecular Formula	С29Н39NО4[1][2]	С29Н39NО4[3]	C29H39NO4[5]
Molecular Weight	465.6 g/mol [1] - 465.63 g/mol [6]	465.63 g/mol [3]	465.62 g/mol [5]
Appearance	White powder[3][5]	White powder[3]	White powder[5]
Melting Point	Not specified	97 - 106 °C[3]	107 - 111 °C[5]
Purity	>95%[6]	≥ 98% (HPLC)[3]	≥ 99.5% (Chiral HPLC)[5]
Boiling Point	646.3±28.0 °C (Predicted)[2]	Not specified	Not specified
Density	1.098±0.06 g/cm ³ (Predicted)[2]	Not specified	Not specified
рКа	4.78±0.10 (Predicted) [2]	Not specified	Not specified
Storage Conditions	-20°C[1][6]	0-8°C[3]	2-8°C[5]
Solubility	Poorly soluble in water; soluble in organic solvents like alcohol, chloroform, and ether.[7][8]	Not specified	Not specified

Applications in Research and Development

The unique bifunctional nature of **14-(Fmoc-amino)-tetradecanoic acid** makes it a valuable tool in several advanced applications:

• PROTAC Synthesis: It is widely used as an aliphatic linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[1][2][6][9] The carboxylic acid end can be coupled to a



protein-of-interest ligand, while the amine (after Fmoc deprotection) can be attached to an E3 ligase-binding moiety.

- Peptide Synthesis: It serves as a building block in solid-phase peptide synthesis (SPPS), particularly for creating peptides with modified hydrophobic properties or for tethering other molecules to a peptide chain.[3][5]
- Surface Modification and Bioconjugation: The long alkyl chain and reactive termini are suitable for modifying surfaces to alter their properties or for linking peptides and other biomolecules together.[1][5]
- Drug Development: Its structure is valuable for designing novel therapeutics, such as membrane-active peptides, where the long aliphatic chain can enhance hydrophobic interactions and improve bioavailability.[3][5]

Experimental Protocols and Methodologies

The use of **14-(Fmoc-amino)-tetradecanoic acid** primarily revolves around two key reactions: the deprotection of the Fmoc group and the coupling of the carboxylic acid.

Fmoc Group Deprotection

The Fmoc group is a temporary protecting group for the amine, which is stable under acidic conditions but readily removed by a base.[4]

- Objective: To expose the primary amine for subsequent conjugation.
- Reagents: A solution of 20% piperidine in an organic solvent like N,N-dimethylformamide
 (DMF) is typically used.[10][11]
- Procedure:
 - The resin-bound substrate is swelled in DMF.[11]
 - The piperidine/DMF solution is added to the reaction vessel.[10]
 - The mixture is agitated for approximately 15-30 minutes at room temperature to ensure complete removal of the Fmoc group.[10]



 The resin is then thoroughly washed with DMF to remove residual piperidine and the cleaved Fmoc-adduct.[10]

Carboxylic Acid Coupling (Amide Bond Formation)

The terminal carboxylic acid can be activated to react with a primary amine, forming a stable amide bond.[1][2]

- Objective: To conjugate the carboxylic acid end of the linker to another molecule (e.g., an amino acid, a protein ligand).
- Reagents:
 - Activating Agents: Carbodiimides like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) or uronium-based reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are commonly employed.[1][2][10]
 - Base: A non-nucleophilic base like N-methylmorpholine (NMM) or collidine is often added.
 [11]
 - Solvent: Anhydrous DMF is the standard solvent.[11]
- Procedure:
 - The **14-(Fmoc-amino)-tetradecanoic acid**, the activating agent (e.g., HATU), and an additive like HOAt (1-Hydroxy-7-azabenzotriazole) are dissolved in DMF.[11]
 - The amine-containing molecule (e.g., resin-bound peptide with a free N-terminus) is added to the solution.
 - A base (e.g., NMM) is added to facilitate the reaction.[11]
 - The reaction is allowed to proceed for 1-4 hours at room temperature until the coupling is complete.[10][11]
 - The resin is washed with DMF to remove excess reagents and byproducts.[11]



Visualizations: Workflows and Structures

The following diagrams illustrate the key processes involving **14-(Fmoc-amino)-tetradecanoic** acid.

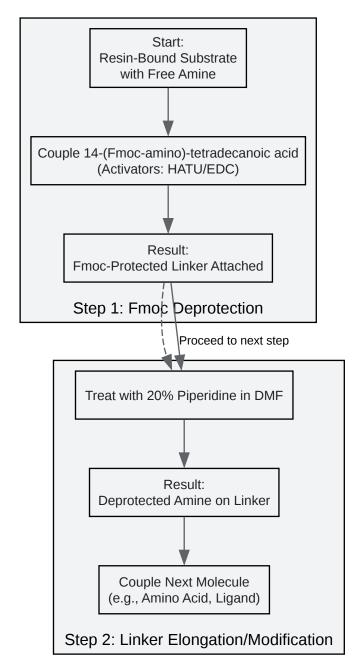


Diagram 1: General Workflow in Solid-Phase Synthesis

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Caption: General workflow for using the linker in SPPS.



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Caption: Conceptual role as a bifunctional linker.

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